molecular formula C12H7Br3 B1595157 2,4',5-Tribromobiphenyl CAS No. 59080-36-3

2,4',5-Tribromobiphenyl

Cat. No.: B1595157
CAS No.: 59080-36-3
M. Wt: 390.9 g/mol
InChI Key: VQAOFEQEGKHRBC-UHFFFAOYSA-N
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Description

2,4’,5-Tribromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds with bromine atoms attached to biphenyl. These compounds are known for their use as flame retardants in various consumer products, including plastics, textiles, electronics, and building materials .

Mechanism of Action

Target of Action

The primary target of 2,4’,5-Tribromobiphenyl is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator . It plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Biochemical Pathways

The activation of AhR by 2,4’,5-Tribromobiphenyl affects the biochemical pathways related to the metabolism of xenobiotics . The compound’s action leads to the upregulation of enzyme genes involved in these pathways, impacting the body’s ability to process and eliminate foreign substances .

Pharmacokinetics

Given its structure and properties, it is likely to have low water solubility , suggesting that its bioavailability may be influenced by factors such as its formulation and the route of administration.

Result of Action

The activation of AhR by 2,4’,5-Tribromobiphenyl leads to various molecular and cellular effects. These include the upregulation of xenobiotic metabolizing enzyme genes and the mediation of the toxic effects of halogenated aromatic hydrocarbons . These effects can impact various biological processes, including cell cycle regulation and oxidative stress response .

Action Environment

The action, efficacy, and stability of 2,4’,5-Tribromobiphenyl can be influenced by various environmental factors. For instance, its persistence in the environment may be due to its resistance to degradation . Additionally, its use as a flame retardant in various consumer products can lead to its widespread distribution in the environment .

Biochemical Analysis

Biochemical Properties

2,4’,5-Tribromobiphenyl is known to interact with various biomolecules. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates . This interaction activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This suggests that 2,4’,5-Tribromobiphenyl plays a significant role in biochemical reactions, particularly in the metabolism of xenobiotics .

Cellular Effects

The cellular effects of 2,4’,5-Tribromobiphenyl are primarily related to its role as a transcriptional activator. By binding to the XRE promoter region and activating the expression of various genes, 2,4’,5-Tribromobiphenyl can influence cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2,4’,5-Tribromobiphenyl involves its interaction with the XRE promoter region of genes . As a ligand-activated transcriptional activator, 2,4’,5-Tribromobiphenyl binds to this region and activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This can lead to changes in gene expression and influence various cellular processes .

Metabolic Pathways

2,4’,5-Tribromobiphenyl is known to be involved in the metabolism of xenobiotics . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene

Transport and Distribution

Given its lipophilic nature, it is likely to accumulate in lipid-rich tissues such as the liver, adipose, skin, and breast milk

Subcellular Localization

Given its role as a transcriptional activator, it is likely to be found in the nucleus where it can interact with the XRE promoter region of genes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’,5-Tribromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper stoichiometric ratio of reactants to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of 2,4’,5-Tribromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,4’,5-Tribromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4’,5-Tribromobiphenyl has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Tribromobiphenyl
  • 2,4,6-Tribromophenol
  • 2,4,4’-Tribromodiphenyl ether

Uniqueness

2,4’,5-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental persistence. Compared to other polybrominated biphenyls, it has distinct applications and toxicological profiles .

Properties

IUPAC Name

1,4-dibromo-2-(4-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAOFEQEGKHRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074768
Record name PBB 031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59080-36-3
Record name 2,4',5-Tribromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PBB 031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4',5-TRIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F3YQ7ZFWN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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